molecular formula C10H8ClNO B8691644 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Cat. No. B8691644
M. Wt: 193.63 g/mol
InChI Key: YUXBWZKVTJJNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Chloroacetyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-Chloroacetyl)phenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-Chloroacetyl)phenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)phenyl]acetonitrile

InChI

InChI=1S/C10H8ClNO/c11-7-10(13)9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2

InChI Key

YUXBWZKVTJJNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 liter round bottomed, four-necked flask with condenser, CaCl2 drying tube, pneumatic stirrer and thermometer 88.2 ml of benzylcyanide, 105.6 ml of chloroacetylchloride, and 238.2 ml of carbon disulfide are added. After the solution has been cooled to 0° C., AlCl3 is slowly added. The reaction mixture is heated to 15° C. It is subsequently stirred for another 5 minutes at +2° C., 1.2 hour at room temperature and 2 hours at 40° C. CS2 is separated and the dark oil is placed on 2.5 kg ice while stirring vigorously. The resulting brown precipitate is filtered by suction over a D4 glass filter funnel, washed with 1N hydrochloric acid, sucked quite dry, and dried in a vacuum drying oven for 18 hours at room temperature. The raw product (104.9 g) is dissolved in boiling 6.4 l i-propanol containing 34 g of activated carbon and then the product is recrystallized upon cooling. After the crystals have precipitated at room temperature, the precipitation is completed. The product is left with the mother liquor for at least 24 hours at 4° C. The white crystals are filtered by suction by means of a D4 glass filter funnel, washed with cold i-propanol and dried in a vacuum drying oven for 18 hours at room temperature.
Quantity
88.2 mL
Type
reactant
Reaction Step One
Quantity
105.6 mL
Type
reactant
Reaction Step One
Quantity
238.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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